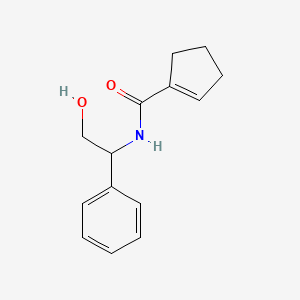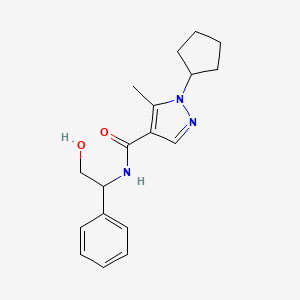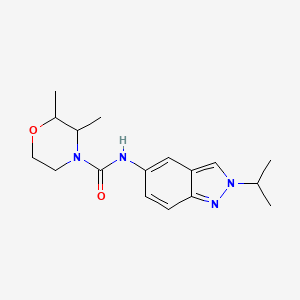![molecular formula C16H16N4O2 B7642528 N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as HPPC and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
HPPC exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HPPC also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
HPPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. HPPC has also been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using HPPC in lab experiments is its ability to selectively target specific signaling pathways. This allows researchers to study the effects of HPPC on specific biological processes. However, one of the limitations of using HPPC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of HPPC. One potential area of research is the development of HPPC analogs with improved solubility and bioavailability. Another area of research is the study of HPPC in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of HPPC and its potential in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of HPPC involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide with 2-hydroxy-1-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
HPPC has been extensively studied for its therapeutic potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. HPPC has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-7-8-20-15(18-11)13(9-17-20)16(22)19-14(10-21)12-5-3-2-4-6-12/h2-9,14,21H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGQTYOACMGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)

